molecular formula C18H18N4O2S B2762749 N-(5-methylthiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide CAS No. 1234986-87-8

N-(5-methylthiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide

Cat. No. B2762749
CAS RN: 1234986-87-8
M. Wt: 354.43
InChI Key: WUEXXOGTRBQBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methylthiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide, also known as MTIPP, is a small molecule compound that has recently gained attention in scientific research due to its potential therapeutic properties. MTIPP is a pyridazine derivative that has been shown to have high affinity and selectivity for the dopamine D3 receptor, which is a target for the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Transformations and Synthesis

Research on pyridazine derivatives, including those structurally related to N-(5-methylthiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide, has demonstrated their versatility in chemical synthesis. For instance, transformations of the pyrido[1,2-a]pyrazine ring system into various heterocyclic systems such as imidazo[1,2-a]pyridines and 2-oxa-6a, 10c-diazaaceanthrylenes have been described, showcasing the chemical flexibility and potential for creating novel compounds with varying biological activities (Kolar, Tislér, & Pizzioli, 1996).

Antimicrobial Activity

Compounds with pyridazine cores have been synthesized and evaluated for their antimicrobial properties. Research has indicated that certain pyridazine derivatives possess significant antimicrobial activity, which could be of value in developing new therapeutic agents (El-Mariah, Hosny, & Deeb, 2006). These findings highlight the potential of pyridazine derivatives in contributing to the development of new antimicrobial agents.

Antiviral and Anti-Asthmatic Applications

Studies have explored the antiviral and anti-asthmatic activities of pyridazine derivatives. For example, derivatives have been synthesized and evaluated for their ability to inhibit platelet-activating factor-induced bronchoconstriction in guinea pigs, showing promise in the treatment of asthma and potentially other respiratory diseases (Kuwahara et al., 1997). Additionally, pyridazine derivatives have been assessed for their antiviral activity, with some showing promising activities against viruses such as HAV and HSV-1, indicating their potential as antiviral agents (Hashem et al., 2007).

Structural and Computational Analysis

The structural analysis and density functional theory (DFT) calculations of pyridazine analogs have been conducted to understand their chemical properties and interactions at the molecular level. Such studies provide insights into the design and synthesis of new compounds with desired properties and applications in medicinal chemistry (Sallam et al., 2021).

properties

IUPAC Name

2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-11-4-6-14(7-5-11)15-8-9-16(23)22(21-15)13(3)17(24)20-18-19-10-12(2)25-18/h4-10,13H,1-3H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEXXOGTRBQBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=NC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylthiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.